molecular formula C12H13BrN2O2S B14916994 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B14916994
M. Wt: 329.21 g/mol
InChI Key: HKJAGWOBDKVSIH-UHFFFAOYSA-N
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Description

3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a brominated spirocyclic compound with the molecular formula C₁₂H₁₃BrN₂O₂S and a molecular weight of 329.21 g/mol . Its structure features a 1,3-diazaspiro[4.4]nonane-2,4-dione core substituted with a 5-bromothiophen-2-ylmethyl group. This compound is primarily used in pharmaceutical research, with applications in drug discovery and enzyme inhibition studies.

Properties

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

3-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C12H13BrN2O2S/c13-9-4-3-8(18-9)7-15-10(16)12(14-11(15)17)5-1-2-6-12/h3-4H,1-2,5-7H2,(H,14,17)

InChI Key

HKJAGWOBDKVSIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=C(S3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multistep organic reactions. One common approach is the condensation of 5-bromothiophene-2-carbaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic core may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties
3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione C₁₂H₁₃BrN₂O₂S 329.21 5-Bromothiophen-2-ylmethyl Aromatic bromine enhances lipophilicity; potential for π-π interactions .
3-(4-Bromobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione () C₁₁H₁₇BrN₂O₂ 289.17 4-Bromobutyl Aliphatic bromine increases hydrophobicity; lower molecular weight .
3-Tosyl-1,3-diazaspiro[4.4]nonane-2,4-dione () C₁₃H₁₆N₂O₄S 308.35 Tosyl (sulfonyl) group Electron-withdrawing sulfonyl group may alter metabolic stability .
6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione () C₉H₁₄N₂O₂ 182.22 6,6-Dimethyl Steric hindrance from methyl groups; reduced lipophilicity .
6-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione (Hyd15) () C₁₀H₁₄N₂O₂ 194.23 Allyl Allyl group introduces unsaturation, potentially enhancing reactivity .
Key Observations:
  • Bromine Position : Bromine on the thiophene ring (target compound) enhances aromatic interactions compared to aliphatic bromine in 3-(4-bromobutyl) analogs .
  • Substituent Effects : Tosyl and allyl groups modify electronic properties and metabolic pathways, while dimethyl groups introduce steric effects .
Anticonvulsant Activity ()

Spirocyclic compounds with aryl substituents (e.g., phenylamino groups) exhibit anticonvulsant properties. For example:

  • N-(4-Methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione: Inhibits seizures in subcutaneous metrazole tests, with activity dependent on substituent position .
  • Target Compound : Bromothiophene may target different enzymes (e.g., fungal dehydrogenases or inflammatory proteins) due to its aromaticity, though specific data are pending .
Enzyme Binding ()
  • 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: Binds to fungal enzymes (Cellobiose dehydrogenase, Xylanase) with inhibition constants of 156–356 μM .
  • Target Compound: Bromothiophene’s π-π interactions could improve binding affinity compared to non-aromatic analogs, but experimental validation is needed.

Pharmacokinetic and Druglikeness Profiles

  • Lipinski’s Rule Compliance : The target compound (MW = 329.21) adheres to Lipinski’s criteria (MW < 500, bromine as a single halogen), unlike higher-weight violators like Dotriacontyl isopropyl ether () .
  • Solubility : Bromothiophene’s hydrophobicity may reduce aqueous solubility compared to tetrazole-containing analogs (e.g., ’s biphenyltetrazole derivative) .

Biological Activity

3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS No. 1479610-66-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C12H13BrN2O2SC_{12}H_{13}BrN_2O_2S with a molecular weight of 329.21 g/mol. The compound features a spirocyclic structure which is characteristic of various bioactive molecules.

The mechanism by which diazaspiro compounds exert their biological effects often involves interaction with specific protein targets within cancer pathways. For example, compounds that inhibit KRAS mutations may disrupt signaling pathways that promote cell proliferation and survival in cancer cells. The binding affinity and specificity of such compounds are critical for their therapeutic potential.

Case Studies

While specific case studies on this compound are scarce, related research provides insight into its potential applications:

  • In vitro Studies : Analogous compounds have been tested against various cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). These studies typically measure cell viability and apoptosis rates to assess the efficacy of the compounds.
  • In vivo Efficacy : Animal models have been used to evaluate the antitumor effects of similar diazaspiro derivatives. For instance, one study reported significant tumor reduction in xenograft models treated with optimized diazaspiro compounds.

Structure-Activity Relationship (SAR)

The biological activity of spirocyclic compounds like this compound can often be correlated with specific structural features:

Structural FeatureImpact on Activity
Bromine substitutionEnhances lipophilicity and potential target interactions
Spirocyclic frameworkProvides rigidity and may facilitate specific binding to targets
Functional groups (e.g., carbonyls)Influence reactivity and binding affinity

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